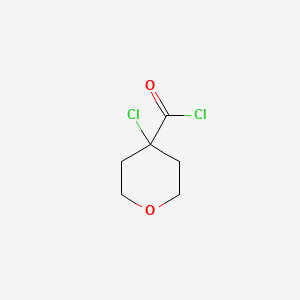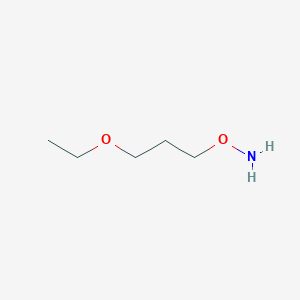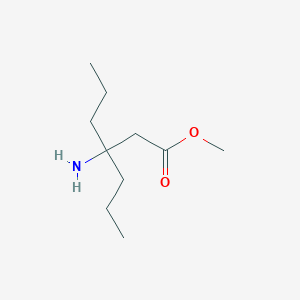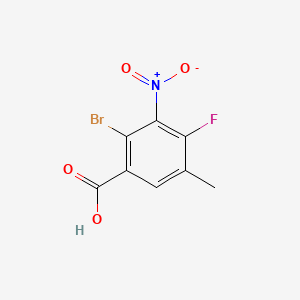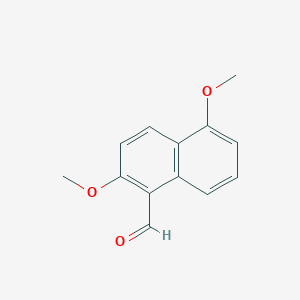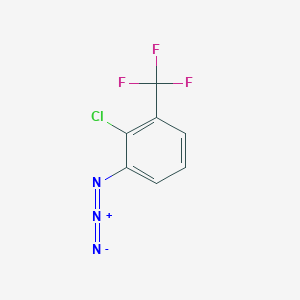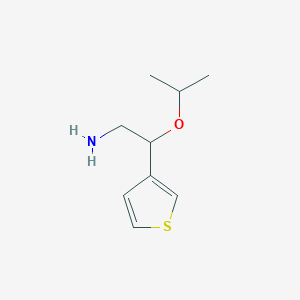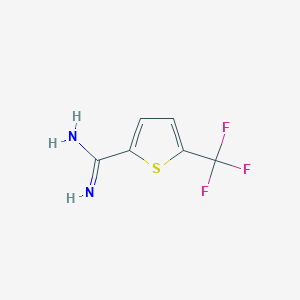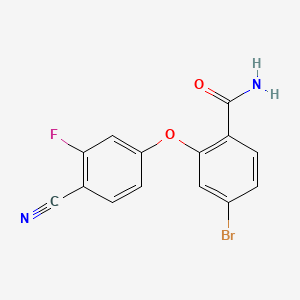
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide is a chemical compound with the molecular formula C14H8BrFN2O2 and a molecular weight of 335.1. This compound is known for its selective and potent inhibition of cyclin-dependent kinase 7 (CDK7)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the industrial synthesis of similar compounds due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various palladium catalysts for coupling reactions . The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl intermediates .
Scientific Research Applications
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as a selective and potent inhibitor of CDK7, making it useful in studying cell cycle regulation.
Medicine: Its inhibition of CDK7 has potential therapeutic applications in cancer treatment.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide involves its inhibition of CDK7. CDK7 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK7, preventing its interaction with other proteins and substrates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Bromo-2-fluorobenzamide: Used as a reagent in the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Known for its use in synthesizing tricyclic dihydroquinazolinones.
Uniqueness
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide is unique due to its specific inhibition of CDK7, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H8BrFN2O2 |
|---|---|
Molecular Weight |
335.13 g/mol |
IUPAC Name |
4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide |
InChI |
InChI=1S/C14H8BrFN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-10-3-1-8(7-17)12(16)6-10/h1-6H,(H2,18,19) |
InChI Key |
WCOWOJATOMAVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C(=O)N)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


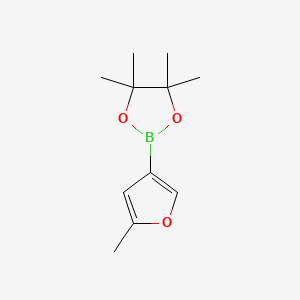
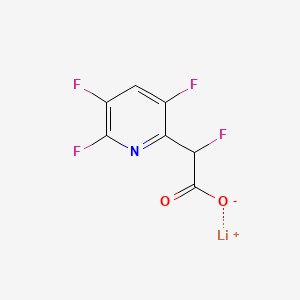
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
